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Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve

alterations to the underlying DNA sequence. These modifications, including histone acetylation

and DNA methylation, play a crucial role in regulating cellular processes and are increasingly

recognized as key drivers in various diseases, including cancer. The study of these

modifications has opened new avenues for therapeutic intervention.

NI-57 is a potent and selective chemical probe for the bromodomain and PHD finger (BRPF)

family of proteins, specifically BRPF1, BRPF2, and BRPF3. BRPF proteins are critical

scaffolding components of histone acetyltransferase (HAT) complexes, such as the

MOZ/MORF complex. These complexes are responsible for acetylating histones, a key

epigenetic mark associated with transcriptional activation. The bromodomain of BRPF proteins

acts as a "reader" of acetylated lysine residues on histones, tethering the HAT complex to

chromatin and facilitating further acetylation and gene expression.

By inhibiting the BRPF bromodomain, NI-57 disrupts the interaction between the BRPF-

containing HAT complexes and acetylated chromatin. This leads to a reduction in histone

acetylation at specific loci and subsequent modulation of gene expression. Consequently, NI-57

serves as a valuable tool for elucidating the role of BRPF proteins and histone acetylation in

health and disease. These application notes provide detailed protocols for utilizing NI-57 to

study epigenetic modifications and their functional consequences.
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Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of NI-57

Target Kd (nM) (ITC) IC50 (nM) (AlphaScreen)

BRPF1B 31 114

BRPF2 (BRD1) 108 619

BRPF3 408 Not Reported

BRD9 >1000 Not Reported

ITC: Isothermal Titration

Calorimetry

AlphaScreen: Amplified

Luminescent Proximity

Homogeneous Assay

Data sourced from Tocris

Bioscience and the Structural

Genomics Consortium.[1][2]

Table 2: Cellular Activity of NI-57
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Assay Cell Type Target Effect IC50 (µM)

NanoBRET™ HEK293 BRPF1B

Dose-dependent

displacement

from histone

H3.3

0.07

FRAP U2OS BRPF1B, BRD1

Reduced

recovery time

from chromatin

-

CETSA HEK293 BRPF1B
Increased

thermal stability
-

Osteoclast

Differentiation

Primary Murine

Bone Marrow

Cells, Human

Primary

Monocytes

BRPF family

Inhibition of

RANKL-induced

differentiation

Not Reported

NanoBRET™:

Bioluminescence

Resonance

Energy Transfer

FRAP:

Fluorescence

Recovery After

Photobleaching

CETSA: Cellular

Thermal Shift

Assay

Data sourced

from the

Structural

Genomics

Consortium and

related
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publications.[1]

[2]
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BRPF1 signaling pathway and mechanism of NI-57 action.

Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol is for assessing changes in global histone acetylation levels upon treatment with

NI-57.

Materials:

Cell culture reagents

NI-57 (and vehicle control, e.g., DMSO)
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Histone extraction buffer

Protein assay reagent (e.g., BCA)

SDS-PAGE gels (15% recommended for histone resolution)

Transfer apparatus and membranes (PVDF or 0.2 µm nitrocellulose)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys14), anti-total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere

overnight. Treat cells with various concentrations of NI-57 or vehicle control for the desired

time (e.g., 24 hours).

Histone Extraction: Harvest cells and perform histone extraction using an acid extraction

method or a commercial kit.

Protein Quantification: Determine the protein concentration of the histone extracts using a

compatible protein assay.

SDS-PAGE: Prepare samples by diluting 5-10 µg of histone extract in loading buffer. Boil

samples at 95°C for 5 minutes. Load samples onto a high-percentage SDS-PAGE gel and

run until adequate separation is achieved.

Protein Transfer: Transfer the separated proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging

system.

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the

total histone signal.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
followed by qPCR
This protocol is for examining the enrichment of specific histone acetylation marks at the

promoter regions of target genes.

Materials:

Cell culture reagents

NI-57 (and vehicle control)

Formaldehyde (for crosslinking)

Glycine (to quench crosslinking)

Lysis and sonication buffers

Sonicator

Antibodies for ChIP (e.g., anti-acetyl-Histone H3 (Lys14), IgG control)

Protein A/G magnetic beads

Wash buffers
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Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR primers for target gene promoters and control regions

qPCR master mix and instrument

Procedure:

Cell Treatment and Crosslinking: Treat cells with NI-57 or vehicle. Crosslink proteins to DNA

by adding formaldehyde directly to the culture medium and incubating. Quench the reaction

with glycine.

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an

average size of 200-1000 bp using sonication.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin

overnight at 4°C with the specific antibody or an IgG control.

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin

complexes.

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the

crosslinks by incubating at 65°C with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin

column or phenol-chloroform extraction.

qPCR Analysis: Perform qPCR using primers specific to the promoter regions of interest and

a negative control region.
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Data Analysis: Calculate the enrichment of the histone mark at the target loci relative to the

input and the IgG control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of NI-57 on cell proliferation and viability.

Materials:

Cell culture reagents

NI-57

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells

per well in 100 µL of medium. Incubate overnight.

Compound Treatment: Prepare serial dilutions of NI-57. Add the desired concentrations of

the compound to the wells. Include vehicle-only control wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room

temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the

substrate vial.

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate

to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent

to each well.
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Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Plot the luminescent signal against the compound concentration and

determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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